molecular formula C9H17FO2 B13454230 2-Fluorononanoic acid CAS No. 10457-81-5

2-Fluorononanoic acid

Cat. No.: B13454230
CAS No.: 10457-81-5
M. Wt: 176.23 g/mol
InChI Key: JJHYTNHLGZWBQE-UHFFFAOYSA-N
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Description

2-Fluorononanoic acid is a fluorinated carboxylic acid with the molecular formula C9H17FO2

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorononanoic acid can be synthesized through several methods. One common approach involves the fluorination of nonanoic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile, and at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the direct fluorination of nonanoic acid using elemental fluorine or other fluorinating agents. This process requires careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Fluorononanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to produce perfluorinated carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.

Major Products:

    Oxidation: Perfluorinated carboxylic acids.

    Reduction: 2-Fluorononan-1-ol.

    Substitution: Various substituted nonanoic acids depending on the nucleophile used.

Scientific Research Applications

2-Fluorononanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological membranes.

    Industry: It is used in the production of fluorinated surfactants and polymers, which have applications in coatings, lubricants, and fire-fighting foams.

Mechanism of Action

The mechanism by which 2-fluorononanoic acid exerts its effects involves its interaction with various molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and interactions with enzymes and other proteins. This can affect metabolic pathways and enzyme activity, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

  • Trifluoroacetic acid (TFA)
  • Perfluorooctanoic acid (PFOA)
  • Perfluorooctanesulfonic acid (PFOS)

Comparison: 2-Fluorononanoic acid is unique due to its specific fluorination pattern and chain length. Compared to trifluoroacetic acid, it has a longer carbon chain, which can influence its physical and chemical properties. Unlike perfluorooctanoic acid and perfluorooctanesulfonic acid, which are fully fluorinated, this compound has only one fluorine atom, making it less hydrophobic and potentially less bioaccumulative.

Properties

CAS No.

10457-81-5

Molecular Formula

C9H17FO2

Molecular Weight

176.23 g/mol

IUPAC Name

2-fluorononanoic acid

InChI

InChI=1S/C9H17FO2/c1-2-3-4-5-6-7-8(10)9(11)12/h8H,2-7H2,1H3,(H,11,12)

InChI Key

JJHYTNHLGZWBQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(=O)O)F

Origin of Product

United States

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